molecular formula C14H12O2 B1197301 5-Styrylresorcinol

5-Styrylresorcinol

Cat. No.: B1197301
M. Wt: 212.24 g/mol
InChI Key: YCVPRTHEGLPYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Styrylresorcinol is a natural product found in Pentarhizidium orientale, Pinus mugo, and other organisms with data available.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

5-(2-phenylethenyl)benzene-1,3-diol

InChI

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H

InChI Key

YCVPRTHEGLPYPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Synonyms

3,5-dihydroxystilbene

Origin of Product

United States

Synthesis routes and methods

Procedure details

For demethylation, a homogeneous mixture of 54.0 g (0.22 mol) of 3,5-dimethoxystilbene and 40.0 g (0.35 mol) of pyridine hydrochloride is heated at about 165° C. for 3 hours. The cooled, oily reaction mass is then introduced into 1.2 liters of 2N hydrochloric acid and the crude product is isolated by extraction with diethyl ether. Recrystallisation from toluene yields 3,5-dlihydroxystilbene in the form of a pale-yellow powder.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Styrylresorcinol
Reactant of Route 2
Reactant of Route 2
5-Styrylresorcinol
Reactant of Route 3
Reactant of Route 3
5-Styrylresorcinol
Reactant of Route 4
Reactant of Route 4
5-Styrylresorcinol
Reactant of Route 5
Reactant of Route 5
5-Styrylresorcinol
Reactant of Route 6
5-Styrylresorcinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.